9-Thiabicyclo[3.3.1]nonane
Description
9-Thiabicyclo[3.3.1]nonane is a bicyclic organosulfur compound characterized by a rigid adamantane-like scaffold with a sulfur atom at the bridgehead position. It is synthesized via transannular addition of sulfur dichloride (SCl₂) to 1,5-cyclooctadiene, yielding intermediates such as (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane (94–98% yield) . Hydrolysis of this dichloride produces (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol, which is oxidized to the dione derivative (65% yield via Swern oxidation) .
The compound’s sulfur atom enables neighboring-group participation, facilitating stereospecific nucleophilic substitutions and click chemistry applications . Key applications include:
Properties
CAS No. |
281-15-2 |
|---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
9-thiabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14S/c1-3-7-5-2-6-8(4-1)9-7/h7-8H,1-6H2 |
InChI Key |
PXIVTQKYHYIJES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiabicyclo[3.3.1]nonane typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene. The process is carried out in a well-ventilated hood due to the hazardous nature of the reagents. The reaction mixture is cooled to -50 to -60°C using an acetone-dry ice bath, and the sulfur dichloride is added slowly to the cyclooctadiene solution in dichloromethane. The mixture is then allowed to warm to room temperature, filtered, and the solvent is removed under reduced pressure to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions: 9-Thiabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions, forming derivatives such as azides and cyanides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide and sodium cyanide are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Azides and cyanides.
Scientific Research Applications
9-Thiabicyclo[3.3.1]nonane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 9-Thiabicyclo[3.3.1]nonane involves its sulfur atom, which can participate in various chemical reactions. The sulfur atom’s ability to form episulfonium intermediates allows for efficient nucleophilic substitution reactions. These intermediates can be captured by a wide variety of nucleophiles, leading to the formation of diverse derivatives .
Comparison with Similar Compounds
9-Selenabicyclo[3.3.1]nonane
Synthesis : Prepared via transannular addition of selenium dichloride (SeCl₂) to 1,5-cyclooctadiene, analogous to the sulfur counterpart .
Key Differences :
- Reactivity : Selenium derivatives show higher electrophilicity, enabling faster click chemistry reactions compared to sulfur analogs .
- Biological Activity: Antioxidant Properties: 2,6-Dipyridinium-9-selenabicyclo[3.3.1]nonane dibromide reduces lipid peroxidation (100–1000 µM) and oxidative stress during vaccination .
9-Azabicyclo[3.3.1]nonane
Synthesis : Constructed via Mannich reactions or multicomponent condensations .
Key Differences :
- Biological Targets : Acts as a CXCR6 receptor inhibitor and JAK kinase inhibitor, with applications in cancer and autoimmune diseases .
- Lack of Sulfur Redox Chemistry : Nitrogen’s electronegativity limits participation in redox cycles but enhances hydrogen-bonding interactions.
| Property | This compound | 9-Azabicyclo[3.3.1]nonane |
|---|---|---|
| Enzymatic Inhibition | None | JAK Kinases |
| Synthetic Utility | Click chemistry scaffold | Enzyme-targeted drug design |
9-Borabicyclo[3.3.1]nonane (9-BBN)
Synthesis : Available as a dimeric hydroboration reagent .
Key Differences :
- Applications : Used in stereoselective hydroboration-oxidation reactions, unlike the sulfur analog’s role in nucleophilic substitutions.
- Safety Profile : Highly reactive with water (UN 3399) and flammable (flash point: 1°F) .
| Property | This compound | 9-Borabicyclo[3.3.1]nonane |
|---|---|---|
| Reactivity with H₂O | Stable | Violent reaction |
| Primary Use | Biomedical applications | Organic synthesis |
Other Analogs
- 9-Phosphabicyclo[3.3.1]nonane: Exhibits conformational similarity but lacks the sulfur atom’s nucleophilic utility .
Structural and Spectroscopic Comparisons
- NMR Shifts: The ¹³C NMR spectrum of this compound shows downfield shifts for bridgehead carbons (C2/C6: δ 70–75 ppm) due to sulfur’s electronegativity, closely mirroring 9-azabicyclo analogs (δ 65–70 ppm) .
- Thermal Stability : The sulfur scaffold (mp 97.5–99°C) is more stable than selenium derivatives (mp ~80°C) .
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